molecular formula C9H9N3O B2610630 N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034546-52-4

N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2610630
CAS RN: 2034546-52-4
M. Wt: 175.191
InChI Key: YKQLXFYILDQYLD-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s a strategic compound for optical applications due to its simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core .


Molecular Structure Analysis

The molecular structure of “N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is characterized by a pyrazolo[1,5-a]pyridine core. The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The compound has been involved in regioselective C3-halogenations with N-halosuccinimides (NBS or NCS), providing a diverse array of C3-halogenated products .

Scientific Research Applications

Fluorescent Probes for Bioimaging

N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide: derivatives are strategic compounds for optical applications, particularly as fluorescent probes . These compounds exhibit tunable photophysical properties, making them suitable for studying the dynamics of intracellular processes. They can be used as chemosensors and have potential in monitoring the progress of organic materials. Their solid-state emission intensities make them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Antitumor Agents

The pyrazolo[1,5-a]pyrimidine core, to which N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide belongs, has shown significant potential as an antitumor scaffold . These derivatives have been explored for their anticancer properties, with research focusing on their kinase inhibitory activity. This activity is crucial in the development of new drugs designed to target cancer cells .

Enzymatic Inhibition

Compounds with the pyrazolo[1,5-a]pyrimidine structure have been evaluated for their enzymatic inhibitory activity . This includes the potential to inhibit enzymes that are relevant in disease pathways, offering a pathway to therapeutic applications.

Synthesis of Heterocyclic Compounds

N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide: serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds are integral in pharmaceuticals, pesticides, dyes, and pigments, highlighting the compound’s versatility in synthetic chemistry.

Development of Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine derivatives, including N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide , are being developed as kinase inhibitors . Kinases are enzymes that play a significant role in cell signaling and metabolism, and their inhibition can be beneficial in treating diseases like cancer.

Molecular Sensing and Chelation

Due to the presence of heteroatoms such as nitrogen, compounds like N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can act as chelating agents for ions . This property is useful in molecular sensing applications where specific ions or molecules need to be detected and measured.

Mechanism of Action

While the exact mechanism of action for “N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is not specified in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions .

Future Directions

The compound and its derivatives have attracted wide pharmaceutical interest because of their various biological activities . Future research could focus on exploring these activities further and developing new synthesis processes .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQLXFYILDQYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=NN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide

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